molecular formula C8H13NO4 B1307410 Ethyl morpholin-4-yl(oxo)acetate CAS No. 20943-61-7

Ethyl morpholin-4-yl(oxo)acetate

Cat. No. B1307410
CAS RN: 20943-61-7
M. Wt: 187.19 g/mol
InChI Key: HBHBZMGEGJKXNC-UHFFFAOYSA-N
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Description

Ethyl morpholin-4-yl(oxo)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with morpholine moieties and their synthesis, characterization, and biological activities. Morpholine derivatives are of significant interest due to their potential biological activities, including their roles as cyclooxygenase-2 (COX-2) inhibitors, which can be beneficial in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of morpholine derivatives involves various chemical reactions, often starting with morpholine or its substituted forms as a key building block. For instance, the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters involves the reaction of morpholine with other chemical entities to form compounds with potential COX-2 inhibitory activity . Another example is the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which was then characterized by NMR, IR, and Mass spectral studies .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides information about the crystal system and lattice parameters . The morpholine rings typically adopt chair conformations, which is a common feature in these compounds . The spatial arrangement of the morpholine moiety and its substituents can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including acid-catalyzed oligomerization, as seen in the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives . The reactivity of the morpholine ring and its substituents plays a crucial role in the formation of these complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the inclusion complexes of a morpholine derivative with cyclodextrins were studied using NMR spectroscopy, which revealed the formation of complexes through the interaction of the morpholine fragment with the inner sphere of the cyclodextrin molecules . These interactions can affect the solubility, stability, and overall physical properties of the compounds.

Scientific Research Applications

Antifungal Applications

One of the noteworthy applications of ethyl morpholin-4-yl(oxo)acetate derivatives is in the development of antifungal agents. Researchers have identified derivatives with fungicidal activity against Candida species and broader antifungal activity against various fungi, including molds and dermatophytes. These compounds demonstrated significant in vitro activity and in vivo efficacy in reducing fungal loads in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Structural Analysis

In the realm of chemical synthesis and structural analysis, ethyl morpholin-4-yl(oxo)acetate derivatives have been synthesized and characterized to explore their structural properties. Studies have focused on investigating the stereochemical properties of these derivatives and understanding their molecular structures through X-ray analysis and other spectroscopic methods. This research contributes to the broader understanding of how these compounds can be modified and utilized in various therapeutic contexts (El-Samahy, 2005).

Anticancer Research

Another significant area of research involves the exploration of ethyl morpholin-4-yl(oxo)acetate derivatives as potential anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, demonstrating potent inhibitory activity towards specific kinase targets. This research indicates the potential of these derivatives in developing effective anticancer therapies (Riadi et al., 2021).

Anti-inflammatory and Analgesic Effects

Derivatives of ethyl morpholin-4-yl(oxo)acetate have also been studied for their anti-inflammatory and analgesic effects. Research in this area highlights the potential of these compounds to act as dual-acting inhibitors, targeting specific enzymes involved in inflammation and pain. These findings suggest possible applications in treating inflammatory diseases and conditions associated with pain (Can et al., 2017).

properties

IUPAC Name

ethyl 2-morpholin-4-yl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHBZMGEGJKXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304407
Record name Ethyl α-oxo-4-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl morpholin-4-yl(oxo)acetate

CAS RN

20943-61-7
Record name Ethyl α-oxo-4-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20943-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxo-4-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloro-2-oxoacetate (1.25 g, 9.18 mmol) in diethyl ether (5 mL) was added dropwise to a solution of morpholine (1.0 g, 11.48 mmol) in diethyl ether (20 mL) and triethylamine (1.16 g, 11.48 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The yellow-colored oil was transferred into 25 mL iced water and extracted with ethyl acetate (3×20 mL). Combined organic layers were washed with brine, dried over anhydrous sodium sulphate, and concentrated under reduced pressure to give 1 g of the crude product, which was used further without any purification. Crude yield 47%. 1H NMR (400 MHz, CDCl3) δ 4.33-4.38 (q, 2H), 3.72-3.76 (m, 4H), 3.65-3.68 (m, 2H), 3.47-3.50 (m, 2H), 1.37-1.40 (t, 3H). LCMS m/z 187.93 [M+H]+, tR=0.525 min.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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